

The Off-Target Profile of 2-APB: A Technical Guide for Researchers

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An In-depth Technical Guide on the Core Off-Target Effects of 2-Aminoethoxydiphenyl Borate (2-APB)

Introduction

2-Aminoethoxydiphenyl borate (2-APB) is a versatile pharmacological tool, widely recognized for its modulatory effects on inositol 1,4,5-trisphosphate (IP3) receptors and store-operated calcium entry (SOCE). However, its utility is complicated by a broad range of off-target activities that can significantly influence experimental outcomes. This technical guide provides a comprehensive overview of the principal off-target effects of 2-APB, offering researchers, scientists, and drug development professionals a detailed resource to inform experimental design and data interpretation. This document summarizes key quantitative data, outlines detailed experimental protocols for investigating these interactions, and visualizes the associated signaling pathways and workflows.

Data Presentation: Quantitative Analysis of 2-APB Off-Target Interactions

The following tables summarize the quantitative data on the off-target effects of 2-APB across various molecular targets. These values, primarily IC50 and EC50, provide a comparative measure of 2-APB's potency at these unintended sites.

Table 1: Inhibition of Ion Channels by 2-APB



Target Channel	Channel Subtype	Species/Cel I Line	Method	IC50	Reference
Voltage- Gated Potassium (Kv) Channels	Kv1.2	Human	Whole-Cell Patch Clamp	310.4 μΜ	[1][2]
Kv1.3	Human	Whole-Cell Patch Clamp	454.9 μM	[1][2]	
Kv1.4	Human	Whole-Cell Patch Clamp	67.3 μΜ	[1][2]	-
Transient Receptor Potential (TRP) Channels	TRPC5	Human (HEK-293)	Patch-Clamp Recording	20 μΜ	[3]
TRPC6	Human (HEK-293)	Patch-Clamp Recording	Not specified	[3]	
TRPM2	Patch-Clamp Recording	Not specified	[4]		-
TRPM3	Human (HEK-293)	Patch-Clamp Recording	Not specified	[3]	
TRPM7	Human (Jurkat T cells)	Patch-Clamp Recording	70-170 μM	[5]	-
Connexin (Gap Junction) Channels	Cx26	Human (N2A cells)	Dual Whole- Cell Patch- Clamp	>20 μM	[6]
Cx30	Human (N2A cells)	Dual Whole- Cell Patch- Clamp	~20 µM	[6]	-



Cx32	Human	Liposome- based transport- specific fractionation assay	~47 μM	[7]
Cx36	Human (N2A cells)	Dual Whole- Cell Patch- Clamp	3.0 μΜ	[6]
Cx40	Human (N2A cells)	Dual Whole- Cell Patch- Clamp	<20 μM	[6]
Cx43	Human (N2A cells)	Dual Whole- Cell Patch- Clamp	51.6 μΜ	[6]
Cx45	Human (N2A cells)	Dual Whole- Cell Patch- Clamp	18.1 μΜ	[6]
Cx46	Human (N2A cells)	Dual Whole- Cell Patch- Clamp	29.4 μΜ	[6]
Cx50	Human (N2A cells)	Dual Whole- Cell Patch- Clamp	3.7 μΜ	[6]

Table 2: Activation of Ion Channels by 2-APB



Target Channel	Channel Subtype	Species/Cel I Line	Method	Effective Concentrati on	Reference
Transient Receptor					
Potential	TRPV1	Not specified	Activator	[5]	
(TRP)					
Channels					-
TRPV2	Not specified	Activator	[5]		
TRPV3	Not specified	Activator	[5]		

Table 3: Effects of 2-APB on Pumps and Other Proteins

Target	Effect	Species/Cel I Line	Method	IC50/Effecti ve Concentrati on	Reference
SERCA Pumps	Inhibition	SERCA1A	Not specified	725 μM (pH 7.2), 70 μM (pH 6.0)	[8]
Inhibition	SERCA2B	Not specified	325 μM (pH 7.2)	[8]	
Mitochondria	Inhibition of Complex I	Mouse Skeletal Muscle	Respirometry	200 μΜ	[9]
Inhibition of Complex III	Mouse Skeletal Muscle	Respirometry	120 μΜ	[9]	
Monoamine Transporters	Inhibition	Not specified	Not specified	Not specified	[10][11]



Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 2-APB's off-target effects.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is a generalized procedure for recording ion channel activity in response to 2-APB, based on methodologies used for Kv and TRP channels.

1. Cell Preparation:

- Culture cells (e.g., HEK-293) expressing the ion channel of interest on glass coverslips.
- For transient transfections, use a suitable transfection reagent and allow 24-48 hours for protein expression.
- Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

2. Solutions:

- Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
- Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP,
 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
- 2-APB Stock Solution: Prepare a 100 mM stock solution of 2-APB in DMSO and store at -20°C. Dilute to the final desired concentration in the extracellular solution immediately before use.

3. Recording Procedure:

• Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 M Ω when filled with the intracellular solution.



- Approach a selected cell with the patch pipette while applying positive pressure.
- Form a gigaohm seal (seal resistance > 1 G Ω) between the pipette tip and the cell membrane.
- Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
- Clamp the cell membrane at a holding potential of -80 mV.
- Apply voltage steps or ramps to elicit channel currents. For example, for Kv channels, use depolarizing steps from -80 mV to +60 mV in 10 mV increments.
- After obtaining a stable baseline recording, perfuse the recording chamber with the 2-APBcontaining extracellular solution.
- Record the changes in current amplitude and kinetics in the presence of 2-APB.

Calcium Imaging for Intracellular Calcium Modulation

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to 2-APB, particularly its effects on SERCA pumps and mitochondrial calcium uptake.

- 1. Cell Preparation and Dye Loading:
- Plate cells on glass-bottom dishes.
- Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution HBSS) containing (in mM): 137 NaCl, 5.4 KCl, 0.25 Na2HPO4, 0.44 KH2PO4, 1.3 CaCl2, 1.0 MgSO4, 4.2 NaHCO3, 5.5 Glucose.
- Load cells with a calcium-sensitive fluorescent dye (e.g., 2-5 μ M Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at room temperature in the dark.
- Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
- 2. Imaging Procedure:



- Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with a high-speed camera and appropriate filter sets).
- Excite Fura-2 at 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~488 nm and measure emission at ~520 nm.
- Acquire baseline fluorescence for a few minutes.
- To study SERCA inhibition, first deplete endoplasmic reticulum (ER) calcium stores with a SERCA inhibitor like thapsigargin (1-2 μM) in a calcium-free HBSS.
- Re-introduce calcium to the extracellular solution to measure store-operated calcium entry (SOCE).
- Apply 2-APB at various concentrations and monitor the changes in the fluorescence signal, which reflects [Ca2+]i. A slower decay of the calcium transient after store depletion can indicate SERCA inhibition.

Neurotransmitter Release Assay for Monoamine Transporters

This protocol is a general method to assess the effect of 2-APB on the release of monoamines (dopamine, serotonin) from synaptosomes or cultured neuronal cells.

- 1. Preparation of Synaptosomes or Cells:
- Synaptosomes: Isolate synaptosomes from rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) by differential centrifugation.
- Cultured Cells: Use neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neurons.
- 2. Loading with Radiolabeled Neurotransmitter:
- Pre-incubate the synaptosomes or cells in a buffered salt solution.
- Load with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) for a specific period (e.g., 15-30 minutes) at 37°C.



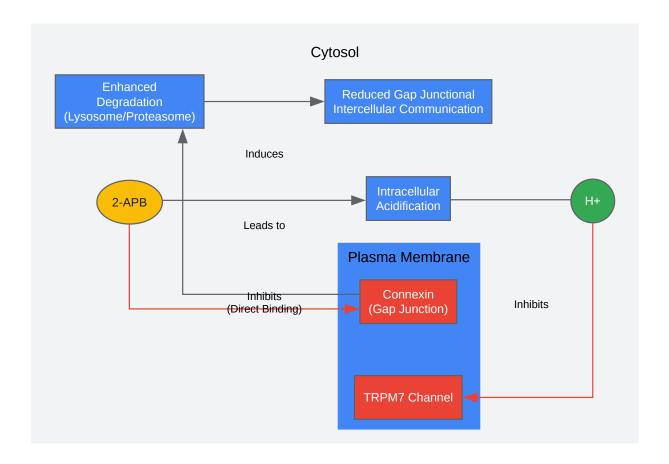
- Wash the preparations to remove excess unincorporated radiolabel.
- 3. Release Experiment:
- Resuspend the loaded synaptosomes or cells in fresh buffer.
- Aliquot the suspension into tubes or a multi-well plate.
- Initiate the release experiment by adding a depolarizing stimulus (e.g., high KCl concentration) or a transporter substrate (e.g., amphetamine) in the presence or absence of various concentrations of 2-APB.
- Incubate for a short period (e.g., 5-10 minutes).
- Terminate the release by rapid filtration or centrifugation.
- Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes/cells using a scintillation counter.
- Calculate the percentage of neurotransmitter release and compare the effects of 2-APB to control conditions.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to 2-APB's off-target effects.

Signaling Pathways

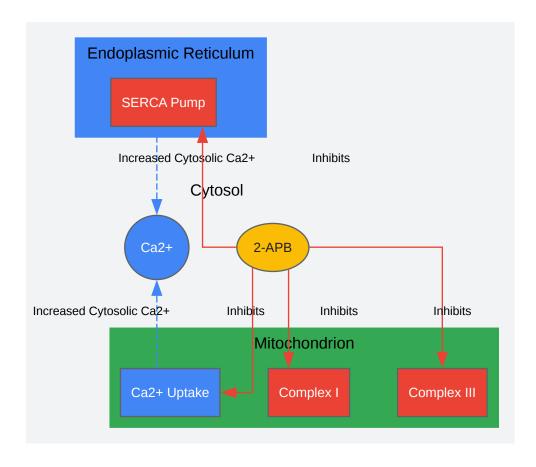




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Caption: Mechanisms of 2-APB-induced inhibition of TRPM7 and Connexin channels.



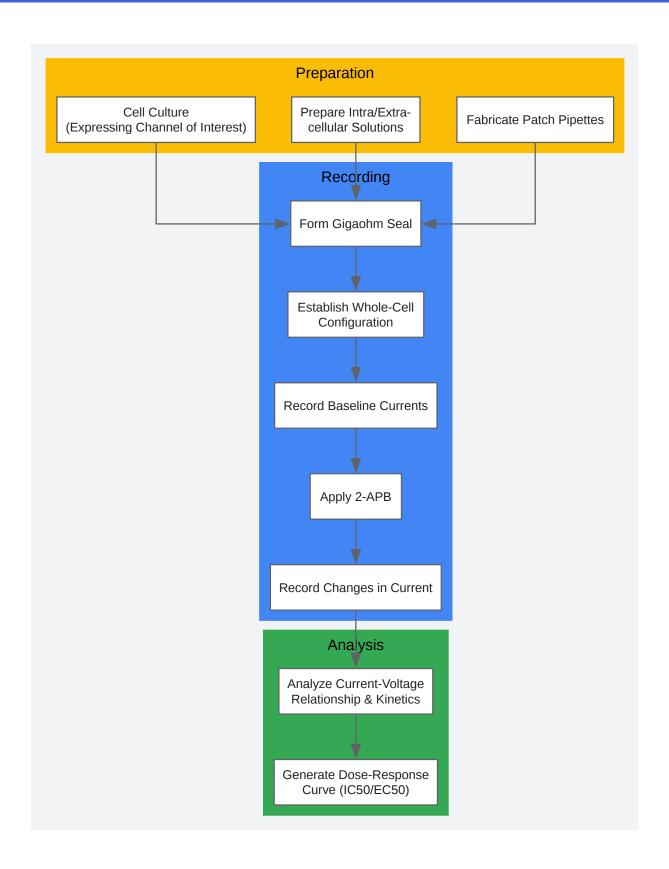


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Caption: Off-target effects of 2-APB on intracellular calcium handling and mitochondrial respiration.

Experimental Workflows





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Caption: Workflow for whole-cell patch-clamp analysis of 2-APB's effects on ion channels.



Conclusion

The data and protocols presented in this technical guide underscore the promiscuous nature of 2-APB as a pharmacological agent. Its effects extend far beyond its primary targets, influencing a variety of ion channels, pumps, and intracellular organelles. A thorough understanding of these off-target interactions is critical for the accurate interpretation of experimental data and for the design of robust studies. Researchers employing 2-APB should carefully consider the potential for these confounding effects and, where possible, use complementary approaches to validate their findings. This guide serves as a foundational resource to aid in the informed use of 2-APB in scientific research.

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